molecular formula C21H16Cl2N4O2 B3411250 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile CAS No. 903205-75-4

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile

Cat. No.: B3411250
CAS No.: 903205-75-4
M. Wt: 427.3 g/mol
InChI Key: XHPRXZWYDKMRSL-UHFFFAOYSA-N
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Description

This compound belongs to the oxazole-carbonitrile class, characterized by a piperazine ring substituted with a 3-chlorobenzoyl group at the 1-position and a 2-chlorophenyl group at the 2-position of the oxazole core. Its molecular formula is C24H19Cl2N4O2, with a molecular weight of 469.34 g/mol.

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPRXZWYDKMRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxazole derivatives with oxidized piperazine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigated for antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Explored as potential therapeutic agents for various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features :

  • Oxazole core : Provides rigidity and aromaticity, enhancing binding affinity to biological targets.
  • 3-Chlorobenzoyl-piperazine : Introduces electron-withdrawing effects and modulates pharmacokinetic properties.
  • 2-Chlorophenyl substituent : Enhances lipophilicity and steric bulk, influencing receptor selectivity.

Synthesis methods for related compounds involve multicomponent reactions () or substitutions on preformed oxazole scaffolds .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and research findings:

Compound Name Benzoyl Substituent Aryl/Other Substituent Molecular Weight (g/mol) Key Features Research Notes
Target Compound: 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile 3-Chlorobenzoyl 2-Chlorophenyl 469.34 Dual chloro-substitution for enhanced stability and lipophilicity Inferred synthesis via piperazine-condensation reactions (analogous to )
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-oxazole-4-carbonitrile () 3-Chlorobenzoyl 2-Furyl 408.82 Furyl group introduces polarity; reduced molecular weight Listed in chemical databases (MolPort, STOCK6S) but no activity data reported
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile () 2-Fluorobenzoyl 2-Fluorophenyl 451.38 Fluorine atoms improve metabolic stability Registered under RN 903852-60-8; synthetic route likely similar to
2-[2-(2-Chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-oxazole-4-carbonitrile () 4-Methoxybenzoyl 2-(2-Chlorophenyl)ethenyl 448.91 Extended conjugation via ethenyl linker; methoxy enhances solubility Available in 36 mg quantity; no bioactivity data disclosed
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-oxazole-4-carbonitrile () 3-Chlorobenzoyl 2-(4-Fluorophenyl)ethenyl 436.87 Fluoro-ethenyl group balances lipophilicity and polarity Available in 71 mg quantity; potential for fluorescence-based studies

Key Trends and Insights

Substituent Effects :

  • Chlorine vs. Fluorine : Chlorine increases lipophilicity and steric hindrance, while fluorine improves metabolic stability and electronegativity .
  • Aryl vs. Heteroaryl : Furyl () reduces molecular weight but may decrease target affinity compared to chlorophenyl.

Synthetic Accessibility :

  • Multicomponent one-pot reactions () are efficient for oxazole-carbonitrile synthesis.
  • Piperazine acylation with benzoyl chlorides is a common step .

Research Gaps: Limited pharmacological data for the target compound; activity inferred from pesticidal analogs (). Structural analogs with ethenyl linkers () suggest utility in photophysical applications, but experimental validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile

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